1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure
Pyrazole carboxamide derivatives have been synthesized and analyzed for their crystal structures, demonstrating the importance of these compounds in structural chemistry. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its crystal structure analysis highlight the compound's stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).
Enzyme Inhibition Activity
Enzymatic Activity
The enzyme inhibitory activities of pyrazole carboxamide derivatives have been evaluated, showing potential as enzyme inhibitors. A study on thiophene-based heterocyclic compounds demonstrated their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, suggesting their potential in therapeutic applications (Cetin et al., 2021).
Molecular Docking and Biological Activities
Molecular Docking Studies
Research involving molecular docking studies of thiophene-based pyrazole derivatives has been conducted to understand their interactions with biological targets, indicating their potential in drug discovery and development. For example, the synthesis and molecular docking analysis of thiophene-based heterocyclic compounds reveal significant interactions at enzyme active sites, suggesting their utility in designing enzyme inhibitors (Cetin et al., 2021).
Antibacterial and Anti-inflammatory Activities
Biological Activities
Pyrazole and thiophene derivatives have also been investigated for their antibacterial and anti-inflammatory activities. The synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids and their evaluation for antibacterial, anti-inflammatory, and antioxidant activities showcase the broad spectrum of biological activities these compounds possess, making them candidates for further pharmacological studies (Sribalan et al., 2016).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-pyridin-3-yl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-17(19-12-3-1-6-18-10-12)14-9-15(16-4-2-7-25-16)21(20-14)13-5-8-26(23,24)11-13/h1-4,6-7,9-10,13H,5,8,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFTHQTKZUYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CN=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.